N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrobenzaldehyde moiety, a chloro-methylanilino group, and a morpholino-triazinyl hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 4-nitrobenzaldehyde: This can be achieved by nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Preparation of 3-chloro-4-methylaniline: This involves the chlorination of 4-methylaniline using chlorine gas in the presence of a catalyst.
Synthesis of 1,3,5-triazine derivative: This step involves the reaction of cyanuric chloride with morpholine to form the morpholino-triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 4-nitrobenzaldehyde can undergo oxidation to form corresponding nitro acids.
Substitution: The chloro group in the 3-chloro-4-methylanilino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Nitro acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-methylanilino and morpholino-triazinyl moieties contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C21H21ClN8O3 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21ClN8O3/c1-14-2-5-16(12-18(14)22)24-19-25-20(27-21(26-19)29-8-10-33-11-9-29)28-23-13-15-3-6-17(7-4-15)30(31)32/h2-7,12-13H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
YJDPXXBJIOXXTP-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.